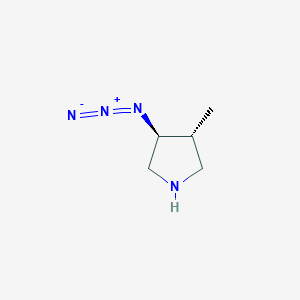

(3S,4R)-3-Azido-4-methylpyrrolidine

Description

(3S,4R)-3-Azido-4-methylpyrrolidine is a chiral pyrrolidine derivative characterized by an azido (-N₃) group at the C3 position and a methyl (-CH₃) group at the C4 position. Its stereochemistry (3S,4R) is critical for its reactivity and biological interactions. Pyrrolidine derivatives are widely used in medicinal chemistry as scaffolds for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. The azido group enables click chemistry applications, while the methyl group influences steric and electronic properties, affecting solubility and metabolic stability .

Properties

IUPAC Name |

(3S,4R)-3-azido-4-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-2-7-3-5(4)8-9-6/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMYGADTEUGZIH-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of a halogenated pyrrolidine derivative with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-3-Azido-4-methylpyrrolidine can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or other aprotic solvents.

Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.

Major Products Formed:

Reduction: (3S,4R)-3-Amino-4-methylpyrrolidine.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(3S,4R)-3-Azido-4-methylpyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in click chemistry for the formation of triazoles.

Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Azido-4-methylpyrrolidine depends on the specific chemical reactions it undergoes. In click chemistry, the azido group participates in cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly efficient and selective, making it useful for bioconjugation and material science applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Azido/Hydroxy Substitution

Example Compound : (3S,4S)-trans-N-Boc-3-hydroxy-4-azidopyrrolidine ()

- Substituents : Azido (-N₃) at C4, hydroxy (-OH) at C3.

- Stereochemistry : 3S,4S (trans configuration).

- Key Differences :

- The hydroxy group increases polarity, enhancing water solubility compared to the methyl group in the target compound.

- The Boc (tert-butoxycarbonyl) protecting group improves stability during synthesis but requires deprotection for further functionalization.

- Reactivity: The hydroxy group allows for sulfonylation or acylation, as demonstrated in the synthesis of sulfonamide derivatives .

Comparison Table :

| Property | (3S,4R)-3-Azido-4-methylpyrrolidine | (3S,4S)-trans-N-Boc-3-hydroxy-4-azidopyrrolidine |

|---|---|---|

| C3 Substituent | Methyl (-CH₃) | Hydroxy (-OH) |

| C4 Substituent | Azido (-N₃) | Azido (-N₃) |

| Protecting Group | None | Boc |

| Polarity | Moderate | High |

| Synthetic Utility | Click chemistry, steric modulation | Intermediate for sulfonamide derivatives |

Analogues with Bulky Protecting Groups

Example Compound : (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine ()

- Substituents : Two silyl ether groups (-OSiMe₂tBu) at C3 and C4.

- Stereochemistry : 3S,4S.

- Key Differences :

- Silyl ethers provide steric bulk and protect reactive hydroxy groups, making this compound more stable under acidic/basic conditions.

- Reduced polarity compared to azido/methyl derivatives, favoring lipid membrane permeability.

- Applications: Used as intermediates in multi-step syntheses requiring orthogonal protection strategies .

Analogues with Sulfonyl and Cyclic Ether Groups

Example Compound : (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine ()

- Substituents : Phenylsulfonylmethyl (-CH₂SO₂Ph) at C2, isopropylidenedioxy (-O-CMe₂-O-) at C3/C4.

- Stereochemistry : 2R,3S,4R.

- Key Differences :

- The sulfonyl group is electron-withdrawing, enhancing electrophilicity at adjacent positions.

- The isopropylidenedioxy group forms a rigid cyclic structure, restricting conformational flexibility.

- Reactivity: The hydroxylamine-mediated synthesis suggests utility in reductive amination or ring-opening reactions .

Stereochemical and Reactivity Insights

- Stereochemical Impact :

- The 3S,4R configuration of the target compound creates a distinct spatial arrangement compared to 3S,4S or 2R,3S,4R analogues. This affects binding affinity in enzyme-inhibitor interactions and regioselectivity in reactions.

- Azido Group Reactivity :

- All azido-containing pyrrolidines enable strain-promoted azide-alkyne cycloaddition (SPAAC), but steric hindrance from the methyl group in the target compound may slow reaction kinetics compared to less hindered analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.